molecular formula C20H19F3N4OS B2428806 2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide CAS No. 2210139-92-5

2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2428806
M. Wt: 420.45
InChI Key: YVZITDNRAPYHBO-UHFFFAOYSA-N
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Description

The compound “2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a pyridine ring (a six-membered aromatic ring containing one nitrogen atom), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a carboxamide group (a carbonyl group attached to an amine).


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic pyridine and benzo[d]thiazole rings. The trifluoromethyl group is electron-withdrawing, which could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-rich pyridine and benzo[d]thiazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound , due to its complex structure, is likely related to research in the synthesis and reactivity of novel organic molecules. For example, studies on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives highlight the exploration of new methods in organic synthesis and the potential for producing compounds with significant biological activity (H. M. Mohamed, 2021). Similar research efforts are focused on the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science (R. Mohareb et al., 2004).

Antimicrobial and Antituberculosis Activity

A significant area of research involving complex organic molecules is their evaluation as potential antimicrobial and antituberculosis agents. Thiazole-aminopiperidine hybrid analogues, for instance, have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, demonstrating the potential of such compounds in addressing drug resistance and the need for new antibiotics (V. U. Jeankumar et al., 2013).

Insecticidal Properties

The synthesis and assessment of novel heterocycles incorporating thiadiazole moieties against agricultural pests, such as the cotton leafworm, Spodoptera littoralis, illustrate the agricultural applications of these compounds. Research in this area contributes to the development of new, more effective, and potentially less harmful insecticides (A. Fadda et al., 2017).

Molecular Design and Drug Discovery

Research on the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates reveals the ongoing efforts in molecular design aimed at discovering new drugs. These compounds are evaluated for their biological activity, including their action against tuberculosis, showcasing the role of such molecules in advancing medical science and pharmacology (Diverse trifluoromethyl heterocycles from a single precursor, Mark A. Honey et al., 2012).

Future Directions

The future directions for research on this compound could include further studies to determine its biological activity and potential applications in pharmaceuticals or agrochemicals .

properties

IUPAC Name

2-ethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4OS/c1-2-18-26-15-5-3-12(9-16(15)29-18)19(28)25-14-7-8-27(11-14)17-6-4-13(10-24-17)20(21,22)23/h3-6,9-10,14H,2,7-8,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZITDNRAPYHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide

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